molecular formula C18H17N3O4 B2771415 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide CAS No. 897615-68-8

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

Cat. No.: B2771415
CAS No.: 897615-68-8
M. Wt: 339.351
InChI Key: YAXLPIPPIKCDCO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the oxadiazole ring and the methoxy and phenyl groups. The oxadiazole ring is a heterocycle and may have different reactivity compared to a simple hydrocarbon ring. The methoxy groups are electron-donating, which could make the compound more reactive in certain types of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups. Generally, the presence of the ether (methoxy) groups could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

The synthesis of 1,3,4-oxadiazole N-Mannich bases, closely related to the target compound, has shown significant antimicrobial activity against pathogenic bacteria and fungi, as well as anti-proliferative activity against various cancer cell lines including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells. This suggests a potential application of such compounds in the development of new antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).

Anticonvulsant Evaluation

Indoline derivatives of aryloxadiazole amine and benzothiazole acetamide, structurally related to the target chemical, have been evaluated for anticonvulsant activities. These compounds showed significant efficacy in maximal electroshock and subcutaneous pentylenetetrazole seizure models, indicating their potential use in the treatment of epilepsy (Nath et al., 2021).

Anti-inflammatory and Anti-thrombotic Activities

Derivatives of 1,3,4-oxadiazole have been investigated for their anti-inflammatory and anti-thrombotic effects in rats. These studies have shown that certain compounds significantly reduce inflammation and enhance clotting time, suggesting their usefulness in developing anti-inflammatory and antithrombotic pharmaceuticals (Basra et al., 2019).

α-Glucosidase Inhibitory Potential

N-Aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide have been synthesized and evaluated for their α-glucosidase inhibitory potential. Some compounds exhibited promising inhibitory activities, indicating potential applications in managing diabetes through inhibiting α-glucosidase (Iftikhar et al., 2019).

Enzyme Inhibition for Neurological Disorders

A series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide was synthesized and evaluated for enzyme inhibition activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compounds showed relative activity against AChE, suggesting potential applications in treating neurological disorders such as Alzheimer's disease (Rehman et al., 2013).

Safety and Hazards

As with any chemical compound, handling “N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

The oxadiazole ring system found in this compound is present in various pharmacologically active compounds and is a topic of ongoing research. Future studies could explore the potential biological activities of this compound and related structures .

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-23-13-8-9-14(15(11-13)24-2)17-20-21-18(25-17)19-16(22)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXLPIPPIKCDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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